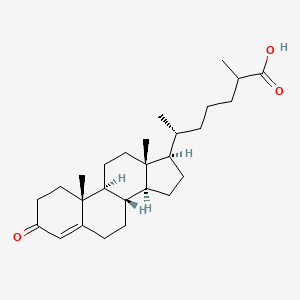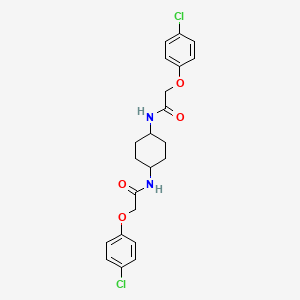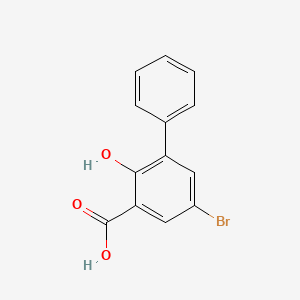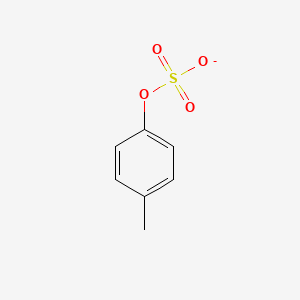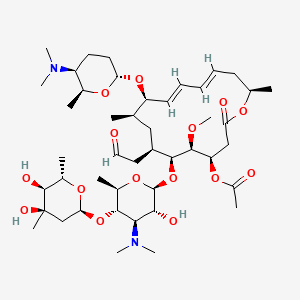
acetilspiramicina
Descripción general
Descripción
Spiramycin B is a macrolide antibiotic and antiparasitic agent. It is primarily used to treat infections caused by Gram-positive bacteria and some Gram-negative bacteria. Spiramycin B is a 16-membered ring macrolide discovered as a product of the bacterium Streptomyces ambofaciens. It has been used in various formulations for oral and parenteral administration .
Aplicaciones Científicas De Investigación
Spiramycin B has a wide range of scientific research applications:
Mecanismo De Acción
Spiramycin B exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the translocation of peptidyl-tRNA from the acceptor site to the donor site on the ribosome, leading to the dissociation of peptidyl-tRNA and inhibition of bacterial growth . The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Acetylspiramycin interacts with bacterial 50S ribosomal subunits, inhibiting translocation during protein synthesis . This interaction is crucial for its antimicrobial activity. The antibiotic action of Acetylspiramycin involves inhibition of protein synthesis in the bacterial cell during translocation .
Cellular Effects
Acetylspiramycin has a significant impact on various types of cells and cellular processes. It is known to accumulate within cells, suggesting that it may interact with receptors or second messengers responsible for the regulation of cell cycle and cellular immunity . It also has effects on lymphocyte proliferation, lymphokine production, delayed-type hypersensitivity, and antibody production .
Molecular Mechanism
The molecular mechanism of Acetylspiramycin involves its binding to bacterial 50S ribosomal subunits, inhibiting translocation by preventing the binding of both donor and acceptor substrates to the ribosome . This antibiotic is a potent inhibitor of protein synthesis, exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of Acetylspiramycin over time in laboratory settings have been studied. The absolute bioavailability of oral Acetylspiramycin is generally within the range of 30 to 40% . After a 1g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L .
Dosage Effects in Animal Models
Adverse effects have been noted in a variety of species after intramuscular administration due to the irritating nature of macrolides .
Metabolic Pathways
The metabolic pathways of Acetylspiramycin are not well studied. It is known that Spiramycin, a closely related compound, is less metabolized than some other macrolides . The primary route of elimination is the fecal-biliary route, and the secondary route is the renal-urinary route .
Transport and Distribution
Acetylspiramycin is extensively distributed in tissues. The volume of distribution is in excess of 300L, and concentrations achieved in bone, muscle, respiratory tract, and saliva exceed those found in serum . The intracellular penetration of Acetylspiramycin is also rapid and extensive, with concentrations in alveolar macrophages 10 to 20 times greater than simultaneous serum concentrations .
Subcellular Localization
Given its extensive intracellular penetration and accumulation within cells , it is likely that Acetylspiramycin localizes to various subcellular compartments where it exerts its antimicrobial effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of spiramycin B involves fermentation processes using Streptomyces ambofaciens. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The primary steps include:
Fermentation: Culturing in a suitable medium.
Extraction: Using solvents like butanol to extract spiramycin B from the fermentation broth.
Purification: Employing techniques such as chromatography to purify the compound.
Industrial Production Methods
Industrial production of spiramycin B follows similar steps but on a larger scale. The process involves optimizing fermentation conditions to maximize yield, followed by large-scale extraction and purification using industrial-grade equipment. The final product is formulated into tablets, capsules, or injectable forms .
Análisis De Reacciones Químicas
Types of Reactions
Spiramycin B undergoes various chemical reactions, including:
Oxidation: Spiramycin B can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in spiramycin B.
Substitution: Spiramycin B can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of spiramycin B with modified functional groups, which can exhibit different pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.
Azithromycin: A macrolide with a broader spectrum of activity and better tissue penetration.
Clarithromycin: Similar to erythromycin but with improved pharmacokinetic properties.
Uniqueness of Spiramycin B
Spiramycin B is unique due to its specific activity against certain parasites like Toxoplasma gondii and Cryptosporidium species. It also has a longer post-antibiotic effect and better tissue penetration compared to some other macrolides .
Propiedades
| { "Design of the Synthesis Pathway": "Acetylspiramycin can be synthesized by the condensation of spiramycin and acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Spiramycin", "Acetic Anhydride", "Catalyst (such as sulfuric acid)" ], "Reaction": [ "Spiramycin and acetic anhydride are mixed together in the presence of a catalyst", "The mixture is heated to a temperature of around 60-70°C", "The reaction is allowed to proceed for a certain period of time", "The product is then isolated and purified using various techniques such as chromatography and recrystallization", "The final product obtained is Acetylspiramycin" ] } | |
Número CAS |
24916-51-6 |
Fórmula molecular |
C45H76N2O15 |
Peso molecular |
885.1 g/mol |
Nombre IUPAC |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+/t25-,26-,27+,28-,29+,31+,32+,33+,34-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1 |
Clave InChI |
ZPCCSZFPOXBNDL-RSMXASMKSA-N |
SMILES isomérico |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
SMILES canónico |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Sinónimos |
acetylspiramycin foromacidin B spiramycin B spiramycin II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of acetylspiramycin?
A1: Acetylspiramycin exhibits its antibacterial activity by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death. []
Q2: What is the molecular formula and weight of acetylspiramycin?
A2: Acetylspiramycin comprises a mixture of acetyl derivatives of spiramycin I, II, and III. Specific details regarding molecular formulas and weights for individual components can be found in relevant research publications, such as those focusing on the separation and structural elucidation of acetylspiramycin components. [, ]
Q3: Are there any spectroscopic data available for acetylspiramycin?
A3: Yes, researchers have used various spectroscopic techniques to characterize acetylspiramycin components. Techniques like mass spectroscopy, 1H NMR, and 13C NMR have been employed to elucidate the structures of different acetylspiramycin fractions. [, ]
Q4: How stable is acetylspiramycin under different storage conditions?
A4: Research indicates that acetylspiramycin demonstrates remarkable stability even after prolonged storage. Studies have shown consistent weight component ratios of acetylspiramycin fractions in samples stored at room temperature for nearly 15 years. []
Q5: What are the challenges associated with formulating acetylspiramycin?
A5: One challenge in formulating acetylspiramycin, particularly for pediatric use, is the availability of suitable dosage forms. While 200 mg tablets exist, alternative forms like dry syrups are desirable for easier administration to children under five years old. []
Q6: How is acetylspiramycin absorbed and distributed in the body?
A6: Studies using radiolabeled acetylspiramycin in rats revealed low plasma levels of both radioactivity and bioactivity. [] This suggests low plasma concentrations might contribute to its in vivo activity. Autoradiography studies demonstrated higher radioactivity levels in organs like the spleen, kidney cortex, submaxillary gland, liver, and lung, indicating a potential affinity for these tissues. []
Q7: What is the elimination half-life of acetylspiramycin compared to other macrolides?
A7: Intravenous administration in rats showed that acetylspiramycin has a longer elimination half-life (151 minutes) compared to spiramycin I (103 minutes), josamycin (71 minutes), and midecamycin (54 minutes). []
Q8: What is the in vitro activity of acetylspiramycin against Chlamydia trachomatis and Chlamydophila pneumoniae?
A8: Acetylspiramycin demonstrates varying degrees of effectiveness against different Chlamydia strains. It shows lower activity against C. trachomatis serovar B and C. pneumoniae TWAR compared to acylspiramycin, erythromycin, and azithromycin. []
Q9: Has acetylspiramycin been evaluated in animal models of Toxoplasma gondii infection?
A9: Yes, studies have investigated the therapeutic effect of acetylspiramycin in mouse models of both acute and chronic Toxoplasma gondii infection. Results indicate its potential as a treatment option, particularly when combined with immunopotentiators like CSP-II. []
Q10: What analytical techniques are used to quantify acetylspiramycin?
A10: Several analytical methods have been developed for quantifying acetylspiramycin. These methods include high-performance liquid chromatography (HPLC), [, ] spectrophotometry, [, ] turbidimetry, [, , ] and chemiluminescence detection combined with flow injection analysis. []
Q11: Are there any methods for monitoring acetylspiramycin dissolution?
A11: Yes, fiber-optic dissolution test systems (FODT) have been employed to monitor the real-time dissolution of acetylspiramycin tablets, offering valuable insights into the drug's release profile and potential for therapeutic efficacy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



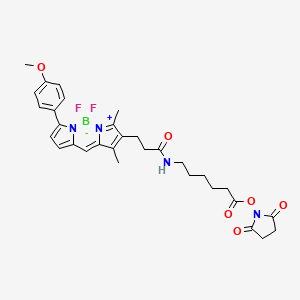
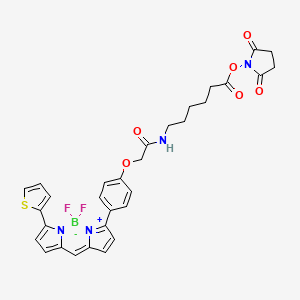
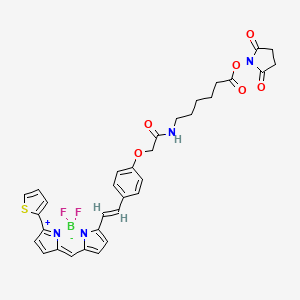
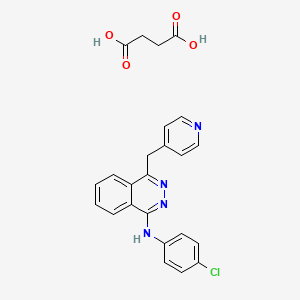


![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)

![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)
